Cas no 681437-24-1 (ethyl 3-cyano-2-4-(diethylsulfamoyl)benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-6-carboxylate)

エチル3-シアノ-2-4-(ジエチルスルファモイル)ベンズアミド-4H,5H,6H,7H-チエノ[2,3-c]ピリジン-6-カルボキシレートは、高度に機能化されたチエノピリジン骨格を有する有機化合物です。その特徴的な構造は、ジエチルスルファモイル基とシアノ基、カルボキシレートエステルを併せ持つことで、医薬品中間体としての高い応用可能性を示します。特に、分子内の多様な官能基が創薬研究において構造修飾の柔軟性を提供し、生物学的活性化合物の開発に有用です。この化合物の安定性と反応性のバランスは、精密有機合成における中間体としての利点となっています。

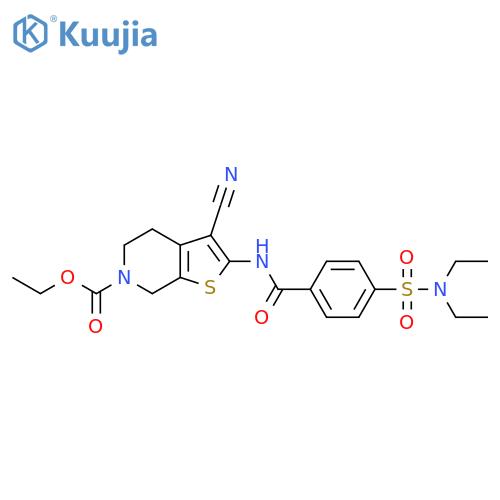

681437-24-1 structure

商品名:ethyl 3-cyano-2-4-(diethylsulfamoyl)benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-6-carboxylate

ethyl 3-cyano-2-4-(diethylsulfamoyl)benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-6-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl 3-cyano-2-4-(diethylsulfamoyl)benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-6-carboxylate

- 681437-24-1

- ethyl 3-cyano-2-[4-(diethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate

- AKOS024581722

- Oprea1_324506

- ethyl 3-cyano-2-[[4-(diethylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate

- ethyl 3-cyano-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

- F0539-1838

-

- インチ: 1S/C22H26N4O5S2/c1-4-26(5-2)33(29,30)16-9-7-15(8-10-16)20(27)24-21-18(13-23)17-11-12-25(14-19(17)32-21)22(28)31-6-3/h7-10H,4-6,11-12,14H2,1-3H3,(H,24,27)

- InChIKey: GHQVATMXDPVLCC-UHFFFAOYSA-N

- ほほえんだ: S1C(=C(C#N)C2=C1CN(C(=O)OCC)CC2)NC(C1C=CC(=CC=1)S(N(CC)CC)(=O)=O)=O

計算された属性

- せいみつぶんしりょう: 490.13446229g/mol

- どういたいしつりょう: 490.13446229g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 33

- 回転可能化学結合数: 8

- 複雑さ: 856

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 156Ų

- 疎水性パラメータ計算基準値(XlogP): 3.1

ethyl 3-cyano-2-4-(diethylsulfamoyl)benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-6-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0539-1838-5μmol |

ethyl 3-cyano-2-[4-(diethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate |

681437-24-1 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0539-1838-15mg |

ethyl 3-cyano-2-[4-(diethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate |

681437-24-1 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0539-1838-50mg |

ethyl 3-cyano-2-[4-(diethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate |

681437-24-1 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F0539-1838-75mg |

ethyl 3-cyano-2-[4-(diethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate |

681437-24-1 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F0539-1838-3mg |

ethyl 3-cyano-2-[4-(diethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate |

681437-24-1 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0539-1838-20mg |

ethyl 3-cyano-2-[4-(diethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate |

681437-24-1 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0539-1838-40mg |

ethyl 3-cyano-2-[4-(diethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate |

681437-24-1 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F0539-1838-100mg |

ethyl 3-cyano-2-[4-(diethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate |

681437-24-1 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F0539-1838-2mg |

ethyl 3-cyano-2-[4-(diethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate |

681437-24-1 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0539-1838-10μmol |

ethyl 3-cyano-2-[4-(diethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate |

681437-24-1 | 90%+ | 10μl |

$69.0 | 2023-05-17 |

ethyl 3-cyano-2-4-(diethylsulfamoyl)benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-6-carboxylate 関連文献

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

681437-24-1 (ethyl 3-cyano-2-4-(diethylsulfamoyl)benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-6-carboxylate) 関連製品

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 503537-97-1(4-bromooct-1-ene)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量